![molecular formula C27H38N4O8 B1310599 Suc-Ala-Leu-Pro-Phe-OH CAS No. 287379-73-1](/img/structure/B1310599.png)
Suc-Ala-Leu-Pro-Phe-OH
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Overview
Description
Scientific Research Applications
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is part of the “Suc-Ala-Leu-Pro-Phe-OH” sequence, is known for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . These structures are particularly useful in nanomedicine for:
Enzyme Activity Studies
“Suc-Ala-Leu-Pro-Phe-OH” can be used as a substrate to study the activity of various enzymes, including chymotrypsin . This application is crucial for:
Protein Folding
The peptide serves as a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which are enzymes that catalyze the isomerization of proline residues in peptide chains . This is important for:
Mechanism of Action
Target of Action
Suc-Ala-Leu-Pro-Phe-OH is a substrate for FK-506 binding proteins (FKBPs) , also known as macrophilins , and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) , which play crucial roles in protein folding, cellular signaling, and immune response.
Mode of Action
The compound interacts with its targets, the FKBPs and cyclophilins, through a process called cis-trans isomerization of proline imidic peptide bonds . This interaction accelerates protein folding, which is essential for the proper functioning of many biological processes .
Biochemical Pathways
The primary biochemical pathway affected by Suc-Ala-Leu-Pro-Phe-OH involves the isomerization of proline imidic peptide bonds . This process is catalyzed by PPIases, including FKBPs and cyclophilins . The isomerization of these bonds is a rate-limiting step in the folding of many proteins, and thus, the compound’s action can influence numerous downstream effects related to protein function.
Result of Action
The molecular and cellular effects of Suc-Ala-Leu-Pro-Phe-OH’s action are primarily related to its role in accelerating protein folding . By enhancing the activity of PPIases, it can influence the function of many proteins, potentially affecting a wide range of cellular processes.
Action Environment
The action, efficacy, and stability of Suc-Ala-Leu-Pro-Phe-OH can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be affected by the presence of certain solvents . Additionally, factors such as pH and temperature could potentially influence its activity and stability, as these conditions can impact protein folding processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLENXZHAFXAI-VMXMFDLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11092823 |
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